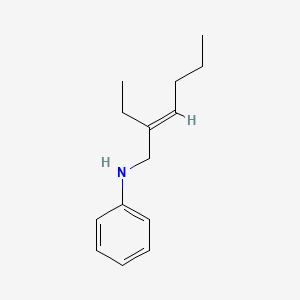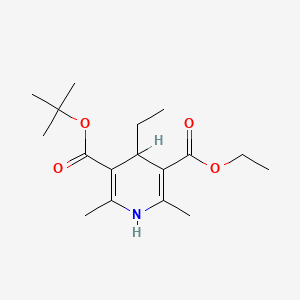
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds . It is known for its unique structure, which includes tert-butyl and ethyl groups attached to a dihydropyridine ring.
准备方法
The synthesis of tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method provides good yields and is widely used in laboratory settings.
化学反应分析
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet SiO2 . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has several scientific research applications. It is used in the study of electrochemical oxidation mechanisms in ethanol/water solutions on a glassy carbon electrode . Additionally, it serves as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions . Its unique structure makes it valuable in the synthesis of various biologically active compounds.
作用机制
The mechanism of action of tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it can participate in free radical reactions, where it loses a bromine atom to form a succinimidyl radical . This radical can then interact with other molecules, leading to various chemical transformations.
相似化合物的比较
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be compared with similar compounds such as di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate . While both compounds share a similar dihydropyridine core, the presence of different substituents (tert-butyl and ethyl groups) in this compound gives it unique chemical properties and reactivity.
属性
CAS 编号 |
94266-03-2 |
|---|---|
分子式 |
C17H27NO4 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
5-O-tert-butyl 3-O-ethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H27NO4/c1-8-12-13(15(19)21-9-2)10(3)18-11(4)14(12)16(20)22-17(5,6)7/h12,18H,8-9H2,1-7H3 |
InChI 键 |
USGTYZQEEZQSHH-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



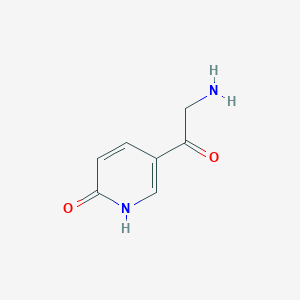
iridium(III)](/img/structure/B13781928.png)
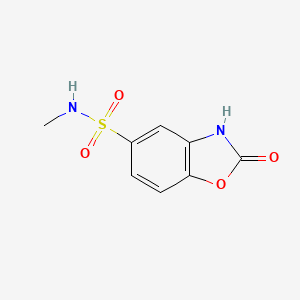
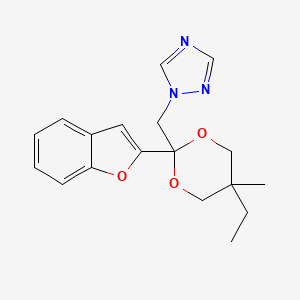
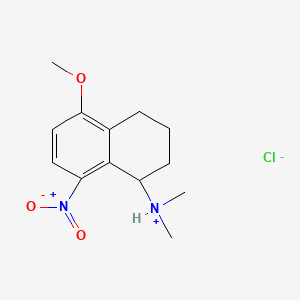
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
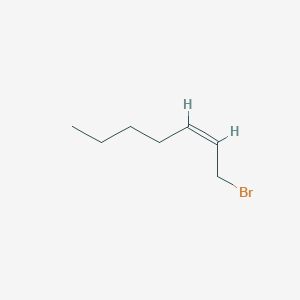
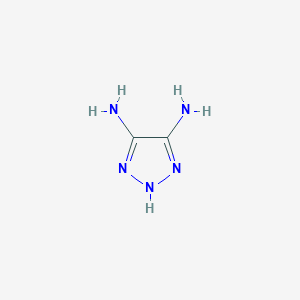
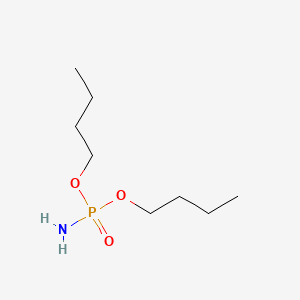
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)

